Cas no 1346641-21-1 (1-(2-methylpropyl)cyclopropane-1-carboxylic acid)

1-(2-Methylpropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a branched alkyl substituent and a carboxylic acid functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its strained cyclopropane ring, which can impart unique reactivity and conformational constraints. The presence of the 2-methylpropyl (isobutyl) group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. The carboxylic acid moiety allows for further derivatization, making it a versatile intermediate for amide, ester, or peptide coupling reactions. Its structural features make it valuable for studying steric and electronic effects in medicinal chemistry or materials science.
1-(2-methylpropyl)cyclopropane-1-carboxylic acid structure
1346641-21-1 structure
Product Name:1-(2-methylpropyl)cyclopropane-1-carboxylic acid
CAS No:1346641-21-1
MF:C8H14O2
MW:142.195562839508
MDL:MFCD21669761
CID:4591324
PubChem ID:20247203
Update Time:2025-06-23

1-(2-methylpropyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylpropyl)cyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 1-(2-methylpropyl)-
    • DB-190331
    • CS-0238716
    • SCHEMBL10900629
    • AKOS015367423
    • 1-(2-methylpropyl)cyclopropane-1-carboxylicacid
    • EN300-199990
    • Z1270131184
    • G74674
    • 1-(2-Methylpropyl)cyclopropanecarboxylic acid
    • 1346641-21-1
    • MDL: MFCD21669761
    • Inchi: 1S/C8H14O2/c1-6(2)5-8(3-4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
    • InChI Key: GOABMQWDEIMBRL-UHFFFAOYSA-N
    • SMILES: C1(CC(C)C)(C(O)=O)CC1

Computed Properties

  • Exact Mass: 142.099379685g/mol
  • Monoisotopic Mass: 142.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.0 g/cm3
  • Boiling Point: 230.8±0.0 °C at 760 mmHg
  • Flash Point: 127.3±30.1 °C

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Additional information on 1-(2-methylpropyl)cyclopropane-1-carboxylic acid

Introduction to 1-(2-methylpropyl)cyclopropane-1-carboxylic acid (CAS No. 1346641-21-1)

1-(2-methylpropyl)cyclopropane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1346641-21-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropane ring substituted with a 2-methylpropyl group and a carboxylic acid functional group, exhibits unique structural and chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The cyclopropane moiety is a key feature of this compound, contributing to its distinct reactivity and potential biological activity. Cyclopropanes are known for their strained three-membered ring structure, which often enhances their ability to interact with biological targets. In particular, the presence of the 2-methylpropyl substituent introduces steric and electronic effects that can modulate the compound's interactions with enzymes and receptors. This makes 1-(2-methylpropyl)cyclopropane-1-carboxylic acid a promising candidate for further exploration in drug discovery.

Recent advancements in medicinal chemistry have highlighted the utility of cyclopropane derivatives in the design of bioactive molecules. The strained ring of cyclopropanes can undergo ring-opening reactions, allowing for the introduction of diverse functional groups and the creation of more complex structures. This property has been exploited in the synthesis of various pharmacophores, including those targeting inflammatory pathways, bacterial infections, and even certain types of cancer.

In the context of modern drug development, 1-(2-methylpropyl)cyclopropane-1-carboxylic acid has been investigated for its potential role as a scaffold or intermediate in the synthesis of novel compounds. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated that derivatives of this compound can interact with specific proteases and kinases, which are often implicated in disease pathways. This has opened up new avenues for therapeutic intervention.

The carboxylic acid group in 1-(2-methylpropyl)cyclopropane-1-carboxylic acid also provides opportunities for further functionalization. Carboxylic acids are versatile handles that can be converted into esters, amides, or other derivatives through well-established chemical transformations. These modifications can alter the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical factors in drug design. By incorporating this compound into synthetic strategies, chemists can explore a wide range of structural variations to optimize biological activity.

One area where 1-(2-methylpropyl)cyclopropane-1-carboxylic acid has shown promise is in the development of anti-inflammatory agents. Inflammatory processes are mediated by numerous enzymes and signaling pathways, many of which are potential targets for therapeutic intervention. The cyclopropane ring and the 2-methylpropyl substituent may interact with key inflammatory mediators, leading to reduced pro-inflammatory cytokine production or enhanced degradation of inflammatory signals. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammation.

Furthermore, the structural motif of 1-(2-methylpropyl)cyclopropane-1-carboxylic acid has been explored in the context of antimicrobial applications. Resistance to conventional antibiotics remains a significant global health challenge, prompting researchers to seek novel chemical entities with antibacterial properties. The strained cyclopropane ring may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes, offering a mechanism for microbial inhibition. Early investigations have indicated that certain analogs of this compound exhibit modest antibacterial activity against Gram-positive bacteria.

The synthesis of 1-(2-methylpropyl)cyclopropane-1-carboxylic acid itself presents an interesting challenge due to the stability and reactivity of the cyclopropane ring. Traditional synthetic routes often involve protecting group strategies or transition-metal-catalyzed reactions to achieve regioselective functionalization. Advances in synthetic methodology have enabled more efficient access to this compound, allowing for greater exploration of its derivatives. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing diverse substituents while maintaining ring integrity.

In conclusion, 1-(2-methylpropyl)cyclopropane-1-carboxylic acid (CAS No. 1346641-21-1) represents a fascinating molecular scaffold with significant potential in pharmaceutical research. Its unique structural features—comprising a cyclopropane ring and a 2-methylpropyl substituent—make it a versatile intermediate for synthesizing bioactive molecules targeting various disease states. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly important role in the discovery and development of next-generation therapeutics.

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